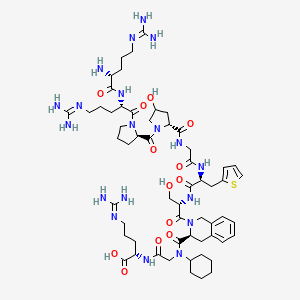
H-D-Arg-Arg-D-Pro-D-xiHyp-Gly-2Thi-Ser-Tic-N(cHex)Gly-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-D-Arg-Arg-D-Pro-D-xiHyp-Gly-2Thi-Ser-Tic-N(cHex)Gly-Arg-OH icatibant . It consists of ten amino acids: D-arginine, arginine, D-proline, D-hydroxyproline, glycine, 2-thienylalanine, serine, D-tetrahydroisoquinoline-3-carboxylic acid, N-cyclohexylglycine, and arginine . Icatibant is primarily recognized as a bradykinin receptor antagonist used in the treatment of acute attacks of hereditary angioedema .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Icatibant is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group of the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of icatibant follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process is optimized to ensure high purity and yield, with stringent quality control measures in place .
Analyse Chemischer Reaktionen
Types of Reactions
Icatibant undergoes various chemical reactions, including:
Oxidation: The thiol group in 2-thienylalanine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield various derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Icatibant has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating bradykinin receptors and related pathways.
Medicine: Clinically used to treat hereditary angioedema by blocking bradykinin B2 receptors.
Wirkmechanismus
Icatibant exerts its effects by competitively inhibiting the bradykinin B2 receptor, preventing bradykinin from binding and activating the receptor . This inhibition reduces the symptoms of hereditary angioedema, such as swelling and pain. The molecular targets include the bradykinin B2 receptor, and the pathways involved are those related to inflammation and vascular permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bradykinin: A natural peptide that icatibant antagonizes.
Des-Arg9-bradykinin: A metabolite of bradykinin with similar but less potent effects.
HOE 140: Another bradykinin receptor antagonist with a similar structure.
Uniqueness
Icatibant is unique due to its high specificity and potency as a bradykinin B2 receptor antagonist. Its synthetic nature allows for precise control over its structure and function, making it a valuable therapeutic agent .
Eigenschaften
Molekularformel |
C58H89N19O13S |
|---|---|
Molekulargewicht |
1292.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(3S)-2-[(2S)-2-[[(2S)-2-[[2-[[(2R)-1-[(2R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-cyclohexylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C58H89N19O13S/c59-38(16-6-20-66-56(60)61)48(82)72-39(17-7-21-67-57(62)63)51(85)74-23-9-19-43(74)53(87)77-30-36(79)26-44(77)50(84)69-28-46(80)71-41(27-37-15-10-24-91-37)49(83)73-42(32-78)52(86)76-29-34-12-5-4-11-33(34)25-45(76)54(88)75(35-13-2-1-3-14-35)31-47(81)70-40(55(89)90)18-8-22-68-58(64)65/h4-5,10-12,15,24,35-36,38-45,78-79H,1-3,6-9,13-14,16-23,25-32,59H2,(H,69,84)(H,70,81)(H,71,80)(H,72,82)(H,73,83)(H,89,90)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t36?,38-,39+,40+,41+,42+,43-,44-,45+/m1/s1 |
InChI-Schlüssel |
UZTHIUKOCVEJNZ-AEDXMOCQSA-N |
Isomerische SMILES |
C1CCC(CC1)N(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CS4)NC(=O)CNC(=O)[C@H]5CC(CN5C(=O)[C@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O |
Kanonische SMILES |
C1CCC(CC1)N(CC(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C2CC3=CC=CC=C3CN2C(=O)C(CO)NC(=O)C(CC4=CC=CS4)NC(=O)CNC(=O)C5CC(CN5C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837700.png)
![[(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid](/img/structure/B10837723.png)
![5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B10837732.png)
![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837738.png)
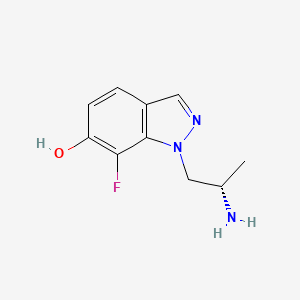
![1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one](/img/structure/B10837750.png)
![(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-15-(4-imidazo[4,5-b]pyridin-3-ylbutyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10837754.png)
![1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B10837762.png)
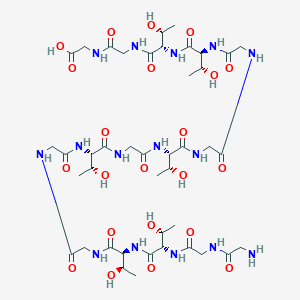
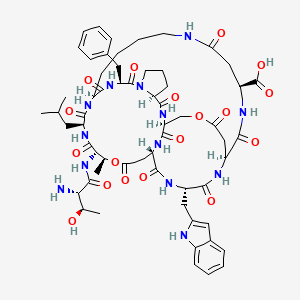
![(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837787.png)
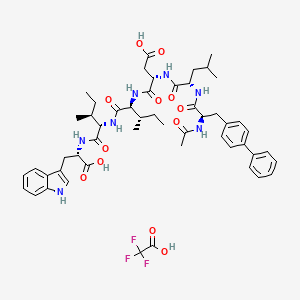
![(R)-2-[(S)-1-(3-Methyl-1-phenylcarbamoyl-butylcarbamoyl)-3-phenyl-propylamino]-propionic acid](/img/structure/B10837791.png)
![propan-2-yl 4-cyclohexyl-2-hydroxy-3-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]butanoate](/img/structure/B10837793.png)
